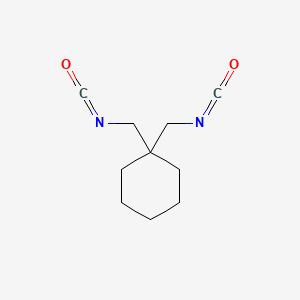
Meso-2,5-dibromoadipic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meso-2,5-dibromoadipic acid is a dibromo derivative of adipic acid, a dicarboxylic acid with two bromine atoms at the 2 and 5 positions of the carbon chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Adipic Acid: One common method involves the direct halogenation of adipic acid using bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled conditions.
Diels-Alder Reaction: Another approach is the Diels-Alder reaction of a suitable diene with a brominated compound, followed by hydrolysis to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions, often using continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as meso-2,5-dibromo-6-oxoadipic acid.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols, resulting in meso-2,5-dibromohexane-1,6-diol.
Substitution: Substitution reactions at the bromine positions can lead to the formation of different halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: Meso-2,5-dibromo-6-oxoadipic acid
Reduction: Meso-2,5-dibromohexane-1,6-diol
Substitution: Various halogenated or alkylated derivatives
Scientific Research Applications
Meso-2,5-dibromoadipic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand bromine's role in biological systems.
Industry: It is used in the production of polymers and other materials that require bromine functionality.
Mechanism of Action
The mechanism by which meso-2,5-dibromoadipic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Adipic Acid: The parent compound without bromine atoms.
2,5-Dibromopentanoic Acid: A shorter chain dibromo derivative.
Terephthalic Acid: Another dicarboxylic acid used in polymer production.
Uniqueness: Meso-2,5-dibromoadipic acid is unique due to its specific bromine substitution pattern, which imparts distinct chemical properties compared to its similar compounds. This makes it particularly useful in specialized applications where the presence of bromine atoms is advantageous.
Properties
CAS No. |
3425-65-8 |
|---|---|
Molecular Formula |
C6H8Br2O4 |
Molecular Weight |
303.93 g/mol |
IUPAC Name |
(2S,5R)-2,5-dibromohexanedioic acid |
InChI |
InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)/t3-,4+ |
InChI Key |
KABAKEOYQZKPBA-ZXZARUISSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)Br)[C@H](C(=O)O)Br |
Canonical SMILES |
C(CC(C(=O)O)Br)C(C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanesulfonic acid](/img/structure/B15350891.png)


![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15350911.png)




![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-bromophenyl)quinazolin-4(3H)-one](/img/structure/B15350940.png)

![N-{[5-(3,4-dimethoxyphenyl)-2-methylfuran-3-yl]carbonyl}glycine](/img/structure/B15350961.png)
![diethyl [(Z)-1,3,3-trichloro-1,3-difluoroprop-1-en-2-yl] phosphate](/img/structure/B15350973.png)
![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-, diethyl ester](/img/structure/B15350976.png)
